molecular formula C10H7ClFN B12965223 3-Chloro-5-fluoro-1-methylisoquinoline

3-Chloro-5-fluoro-1-methylisoquinoline

Cat. No.: B12965223
M. Wt: 195.62 g/mol
InChI Key: LJPKUIRFLOSYHL-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-1-methylisoquinoline is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluoro-1-methylisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method includes the reaction of 3-chloroisoquinoline with fluorinating agents under controlled conditions. The reaction is often carried out in the presence of catalysts such as copper(I) iodide and potassium fluoride in a suitable solvent like 1-methyl-2-pyrrolidinone .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-fluoro-1-methylisoquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Significance
Isoquinoline derivatives, including 3-chloro-5-fluoro-1-methylisoquinoline, are recognized for their diverse biological activities. They serve as scaffolds for developing drugs targeting various diseases, including cancer and neurological disorders. The presence of halogen substituents like chlorine and fluorine often enhances the pharmacological profile by improving solubility and bioavailability.

Antimicrobial Activity

Antibacterial Properties
Research indicates that isoquinoline compounds exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have shown effective minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli. A study highlighted that modifications in the isoquinoline structure could lead to significant increases in antibacterial potency, with MIC values ranging from 0.25 to 32 µg/mL for various derivatives .

Synthetic Methodologies

Synthesis Techniques
The synthesis of isoquinoline derivatives often involves complex organic reactions. Methods such as cyclization reactions, C–H activation, and palladium-catalyzed coupling are commonly employed to construct these compounds efficiently. For example, the synthesis of isoquinolines can be achieved through the reaction of aryl halides with propyne followed by subsequent transformations .

Case Studies

Study Findings Applications
Study on Antibacterial ActivityDemonstrated MIC values for isoquinoline derivatives against MRSA ranging from 0.25 to 8 µg/mLPotential use in developing new antibiotics
Synthesis of Antiepileptic DrugsHighlighted the role of isoquinoline scaffolds in creating effective antiepileptic medicationsDrug development for epilepsy treatment
Structure-Activity Relationship StudiesExplored how different substituents affect the biological activity of isoquinoline derivativesOptimization of drug candidates

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-1-methylisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 3-Chloro-1-fluoroisoquinoline
  • 5-Fluoro-1-methylisoquinoline
  • 3-Chloro-5-fluoroisoquinoline

Comparison: 3-Chloro-5-fluoro-1-methylisoquinoline is unique due to the simultaneous presence of chlorine, fluorine, and a methyl group on the isoquinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit enhanced reactivity and selectivity in chemical reactions and biological assays .

Properties

Molecular Formula

C10H7ClFN

Molecular Weight

195.62 g/mol

IUPAC Name

3-chloro-5-fluoro-1-methylisoquinoline

InChI

InChI=1S/C10H7ClFN/c1-6-7-3-2-4-9(12)8(7)5-10(11)13-6/h2-5H,1H3

InChI Key

LJPKUIRFLOSYHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=CC(=N1)Cl)F

Origin of Product

United States

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